(4aS,8aS)-octahydro-3H-isochromen-3-one
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Overview
Description
(4aS,8aS)-octahydro-3H-isochromen-3-one is a chiral compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-octahydro-3H-isochromen-3-one typically involves the hydrogenation of isochromene derivatives. One common method includes the catalytic hydrogenation of (S)-N-(t-butyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide over supported metal catalysts such as ruthenium or rhodium . The reaction conditions often involve high pressure and temperature to achieve high diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of catalytic hydrogenation and the use of robust metal catalysts are likely employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aS)-octahydro-3H-isochromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further saturate the bicyclic ring system.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
(4aS,8aS)-octahydro-3H-isochromen-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (4aS,8aS)-octahydro-3H-isochromen-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its functional groups and overall structure. The exact pathways and molecular targets are still under investigation, but its bicyclic structure allows for diverse interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- **(3S,4aS,8aS)-N-(1,1-dimethyl)decahydro-2-[(2R,3S)-2-hydroxy-arylsulfonyl]amino]-4-phenylbutyl]-3-isoquinolinecarboxamide
- **(2R,4aS,8aS)-2-Isopropyl-1-[2,3,4-tris-O-(2,2-dimethylpropanoyl)-α-D-arabinopyranosyl]octahydro-4(1H)-quinolinone
Uniqueness
(4aS,8aS)-octahydro-3H-isochromen-3-one is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties
Properties
CAS No. |
131647-21-7 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(4aS,8aS)-1,4,4a,5,6,7,8,8a-octahydroisochromen-3-one |
InChI |
InChI=1S/C9H14O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h7-8H,1-6H2/t7-,8+/m0/s1 |
InChI Key |
AYMWCZFEDLLHMI-JGVFFNPUSA-N |
Isomeric SMILES |
C1CC[C@@H]2COC(=O)C[C@@H]2C1 |
Canonical SMILES |
C1CCC2COC(=O)CC2C1 |
Origin of Product |
United States |
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